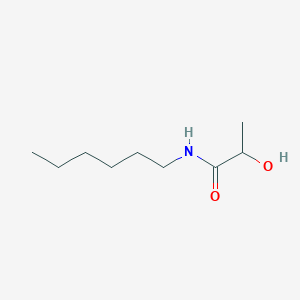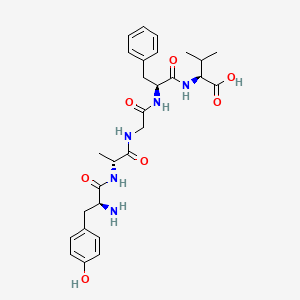![molecular formula C14H16N2O2 B14432603 Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate CAS No. 75985-13-6](/img/structure/B14432603.png)
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate is an organic compound with a complex structure that includes an ethyl ester, a cyano group, and an aziridine ring
Métodos De Preparación
The synthesis of Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-methylbenzoic acid with ethyl alcohol to form ethyl 2-methylbenzoate. This intermediate is then reacted with aziridine and cyanogen bromide under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-methylbenzoate: Lacks the cyano and aziridine groups, making it less reactive.
3-Cyano-2-methylbenzoic acid: Contains a cyano group but lacks the ester and aziridine functionalities.
Aziridine derivatives: Share the aziridine ring but differ in other substituents, affecting their reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
| 75985-13-6 | |
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-6-4-5-11(10(13)2)8-16-9-12(16)7-15/h4-6,12H,3,8-9H2,1-2H3 |
Clave InChI |
NQSNFGHURVSURB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1C)CN2CC2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)





![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)





